RU 24926

説明

特性

CAS番号 |

65934-61-4 |

|---|---|

分子式 |

C19H25NO2 |

分子量 |

299.4 g/mol |

IUPAC名 |

3-[2-[2-(3-hydroxyphenyl)ethyl-propylamino]ethyl]phenol |

InChI |

InChI=1S/C19H25NO2/c1-2-11-20(12-9-16-5-3-7-18(21)14-16)13-10-17-6-4-8-19(22)15-17/h3-8,14-15,21-22H,2,9-13H2,1H3 |

InChIキー |

RVXNTMVFBHOIKH-UHFFFAOYSA-N |

正規SMILES |

CCCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O |

外観 |

Solid powder |

他のCAS番号 |

65934-61-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

74515-04-1 (hydrochloride) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-(2-(N-(3-hydroxyphenylethyl)N-propylamino)ethyl)phenol 3-(2-(N-(3-hydroxyphenylethyl)N-propylamino)ethyl)phenol hydrochloride N-n-propyl-di-beta(3-hydroxyphenyl)ethylamine hydrochloride RU 24926 RU-24926 RU24926 |

製品の起源 |

United States |

Foundational & Exploratory

The Serotonergic Agonist RU 24969: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of RU 24969 (5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole), a potent serotonin (B10506) receptor agonist. It details the compound's binding affinity for its primary targets, the 5-HT1A and 5-HT1B receptors, and elucidates the subsequent intracellular signaling cascades. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its pharmacological profile, and provides visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

RU 24969 is a high-affinity agonist for the serotonin 5-HT1A and 5-HT1B receptors.[1] Its primary mechanism of action involves binding to these receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family.[1][2][3][4] This interaction initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] Functionally, this manifests as a modulation of serotonergic neurotransmission, including the inhibition of serotonin release from presynaptic terminals.[5]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of RU 24969 at its primary target receptors.

Table 1: Receptor Binding Affinity of RU 24969

| Receptor Subtype | Ki (nM) | Radioligand Used | Tissue/Cell Line | Reference |

| 5-HT1A | 2.5 | [3H]8-OH-DPAT | Rat Brain Cortex | [1] |

| 5-HT1B | 0.38 | [3H]Serotonin | Rat Brain Cortex | [1] |

Table 2: Functional Activity of RU 24969

| Assay | Effect | pD2 / IC50 | Tissue/Cell Line | Reference |

| Inhibition of K+-evoked [3H]5-HT efflux | Inhibition | 7.45 (pD2) | Rat Frontal Cortex Slices | [5] |

| Inhibition of Forskolin-stimulated Adenylyl Cyclase | Inhibition | Not explicitly quantified | Guinea Pig/Rat Hippocampal Membranes | [2] (by inference of 5-HT1A agonism) |

Signaling Pathway

Activation of 5-HT1A and 5-HT1B receptors by RU 24969 leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA), leading to altered phosphorylation of downstream target proteins and modulation of neuronal excitability and neurotransmitter release.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of RU 24969 for 5-HT1A and 5-HT1B receptors.

Methodology Workflow

Detailed Protocol:

-

Membrane Preparation: Homogenize dissected brain tissue (e.g., rat frontal cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).[6]

-

Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]serotonin for 5-HT1B), and a range of concentrations of unlabeled RU 24969.[7] Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating ligand). Incubate at a controlled temperature (e.g., 25°C) to reach equilibrium.[6]

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes with bound radioligand.[6]

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the RU 24969 concentration to generate a competition curve. Determine the IC50 value (the concentration of RU 24969 that inhibits 50% of specific radioligand binding) from this curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Inhibition of K+-Evoked Serotonin Release

This protocol measures the functional effect of RU 24969 on presynaptic 5-HT autoreceptors.

Methodology Workflow

Detailed Protocol:

-

Slice Preparation: Prepare coronal brain slices (e.g., 300 µm thick) from the region of interest (e.g., rat frontal cortex) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[8]

-

Radiolabeling: Incubate the slices in oxygenated aCSF containing [3H]serotonin to allow for uptake into serotonergic nerve terminals.

-

Superfusion: Transfer the slices to a superfusion chamber and continuously perfuse with oxygenated aCSF at a constant flow rate and temperature (e.g., 37°C) to wash out excess radiolabel.

-

Sample Collection: Collect the superfusate in fractions at regular intervals (e.g., every 5 minutes).

-

Stimulation and Drug Application: After establishing a stable baseline of [3H]serotonin efflux, introduce RU 24969 into the superfusion buffer at the desired concentration. Subsequently, induce neurotransmitter release by switching to a high-potassium aCSF solution for a short period.

-

Quantification and Analysis: Measure the radioactivity in each collected fraction and in the tissue slices at the end of the experiment using a scintillation counter. Calculate the fractional release of [3H]serotonin for each fraction. The inhibitory effect of RU 24969 is determined by comparing the K+-evoked release in the presence and absence of the compound.

Adenylyl Cyclase Inhibition Assay

This assay directly measures the functional consequence of Gi/o protein activation by RU 24969.

Methodology Workflow

References

- 1. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Video: A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices [jove.com]

An In-depth Technical Guide on the Dopamine D2 Agonist Activity of RU 24926

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 24926, chemically identified as N-n-propyl-di-beta(3-hydroxyphenyl)ethylamine hydrochloride, is recognized within the scientific community as a selective agonist for the dopamine (B1211576) D2 receptor.[1][2] This compound has been utilized in various pharmacological studies to probe the functions of the D2 receptor system. This technical guide provides a comprehensive overview of the core aspects of this compound's activity as a dopamine D2 agonist, including its signaling pathways, detailed experimental protocols for its characterization, and a framework for presenting its quantitative data. It is important to note that while this compound is widely cited as a D2 agonist, it also exhibits affinity for kappa-opioid receptors, a factor that should be considered in the interpretation of experimental results.[1] Furthermore, some studies suggest it may inhibit dopamine uptake by platelets through a mechanism independent of D2 receptor activation.[2]

Quantitative Data Summary

A thorough review of the available scientific literature did not yield specific quantitative values for the binding affinity (Ki), potency (EC50), and maximal efficacy (Emax) of this compound at the dopamine D2 receptor. The following tables are provided as a template for the systematic presentation of such data, which is crucial for a comprehensive understanding of the compound's pharmacological profile.

Table 1: Radioligand Binding Affinity of this compound at Dopamine D2 Receptors

| Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| e.g., [³H]-Spiperone | e.g., Rat Striatal Membranes | Data not found | |

| e.g., [³H]-Raclopride | e.g., CHO-hD2L cells | Data not found |

Table 2: Functional Agonist Activity of this compound at Dopamine D2 Receptors

| Assay Type | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation Assay | e.g., HEK293-hD2S cells | EC50 (nM) | Data not found | |

| Emax (%) | Data not found | |||

| [³⁵S]GTPγS Binding Assay | e.g., CHO-hD2L cell membranes | EC50 (nM) | Data not found | |

| Emax (% of Dopamine) | Data not found |

Dopamine D2 Receptor Signaling Pathway

Activation of the dopamine D2 receptor by an agonist like this compound initiates a cascade of intracellular events. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. This signaling pathway is crucial for mediating the effects of dopamine and its agonists.

Caption: Dopamine D2 Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the dopamine D2 agonist activity of compounds like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the dopamine D2 receptor.

Objective: To quantify the affinity of this compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2 antagonist).

-

Tissue/Cell Preparation: Membranes from rat striatum or from cell lines expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).

-

Competitor: this compound.

-

Non-specific binding control: A high concentration of a potent D2 antagonist (e.g., 10 µM haloperidol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter and Fluid.

Workflow Diagram:

Caption: Experimental Workflow for a Radioligand Binding Assay.

Procedure:

-

Prepare serial dilutions of this compound.

-

In assay tubes, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of this compound.

-

Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled D2 antagonist).

-

Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of a D2 agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inhibiting adenylyl cyclase activity.

Materials:

-

Cell Line: A cell line stably expressing the dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Test Compound: this compound.

-

cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

-

Cell Culture Reagents.

Workflow Diagram:

Caption: Experimental Workflow for a cAMP Accumulation Assay.

Procedure:

-

Seed the D2 receptor-expressing cells into a multi-well plate and culture until they reach the desired confluency.

-

Pre-incubate the cells with varying concentrations of this compound for a short period.

-

Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubate for a specified time at 37°C.

-

Terminate the reaction and lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP concentration using the detection kit's instructions.

-

Plot the cAMP levels against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is typically expressed as the percentage of inhibition of the forskolin-stimulated response.

[³⁵S]GTPγS Binding Functional Assay

This assay directly measures the activation of G-proteins coupled to the D2 receptor.

Objective: To assess the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Materials:

-

Radioligand: [³⁵S]GTPγS.

-

Tissue/Cell Preparation: Membranes from cells expressing the D2 receptor and the relevant G-proteins.

-

Test Compound: this compound.

-

GDP: To facilitate the exchange for [³⁵S]GTPγS.

-

Assay Buffer: Containing MgCl₂ and NaCl.

-

Filtration Apparatus and Scintillation Counter.

Workflow Diagram:

Caption: Experimental Workflow for a [³⁵S]GTPγS Binding Assay.

Procedure:

-

Prepare serial dilutions of this compound.

-

In assay tubes, combine the receptor membrane preparation with GDP and the various concentrations of this compound.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the mixture at 30°C for a specified time.

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration and analyze the data using non-linear regression to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the stimulation produced by a full agonist like dopamine.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the dopamine D2 receptor system. This guide has outlined the fundamental signaling pathway of D2 receptor activation and provided detailed protocols for the in vitro characterization of D2 agonists. While specific quantitative data for this compound's binding affinity and functional potency at the D2 receptor were not found in the reviewed literature, the presented experimental frameworks provide a robust basis for generating such data. A comprehensive understanding of a compound's activity requires the systematic acquisition and presentation of these quantitative parameters, as templated in this document. Researchers utilizing this compound should remain mindful of its reported off-target activities to ensure accurate interpretation of their findings.

References

RU 24926: A Technical Guide to its Kappa-Opioid Receptor Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 24926, a diphenethylamine (B1265890) derivative, is recognized primarily for its activity as a selective dopamine (B1211576) D₂ receptor agonist. However, emerging evidence has revealed its significant antagonistic properties at the kappa-opioid receptor (KOR). This technical guide provides a comprehensive overview of the KOR antagonist characteristics of this compound, consolidating available data on its binding affinity, functional antagonism, and the experimental methodologies used for its characterization. This document is intended to serve as a resource for researchers in pharmacology and drug development investigating the therapeutic potential of KOR antagonists.

Introduction

The kappa-opioid receptor (KOR) system is a key modulator of pain, mood, and addiction. Antagonism of the KOR has emerged as a promising therapeutic strategy for the treatment of depression, anxiety, and substance use disorders. This compound, while initially developed as a dopamine D₂ agonist, has been identified as a compound with notable affinity for and antagonist activity at the KOR. This dual pharmacology warrants a detailed examination of its KOR-related properties to better understand its overall pharmacological profile and potential applications.

Chemical Properties

Chemical Structure: Information on the definitive chemical structure of this compound is limited in the available literature.

Quantitative Data Summary

The antagonist properties of this compound at the kappa-opioid receptor have been qualitatively described, though specific quantitative binding and functional data are not extensively reported in the available scientific literature. The following table summarizes the known information and highlights the data gaps.

| Parameter | Receptor | Species/Tissue | Value | Reference |

| Binding Affinity (Kᵢ) | Kappa (κ) | Not Specified | Data Not Available | |

| Mu (μ) | Not Specified | Low Affinity | [1] | |

| Delta (δ) | Not Specified | Data Not Available | ||

| Functional Antagonism (Kₑ) | Kappa (κ) | Rabbit Vas Deferens | Antagonist effect confirmed | [1] |

Experimental Protocols

The characterization of a compound's activity at the kappa-opioid receptor typically involves a combination of in vitro binding and functional assays. While specific protocols for this compound are not detailed in the literature, the following sections describe the standard methodologies used to determine the parameters in the data summary.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled test compound.

Objective: To determine the Kᵢ of this compound at the kappa-, mu-, and delta-opioid receptors.

Materials:

-

Receptor Source: Membranes from cells (e.g., CHO or HEK cells) stably expressing the human or rodent kappa-, mu-, or delta-opioid receptor.

-

Radioligands:

-

For KOR: [³H]-U-69,593 or [³H]-bremazocine

-

For MOR: [³H]-DAMGO

-

For DOR: [³H]-DPDPE

-

-

Test Compound: this compound

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Binding Reaction: Incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

-

Filtration: Terminate the reaction by rapid filtration to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand Binding Assay Workflow

Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist or an antagonist and to quantify its potency and efficacy.

This classic organ bath experiment is a functional assay used to assess the activity of opioid ligands. KOR agonists inhibit the electrically induced contractions of the rabbit vas deferens, and antagonists, like this compound, can reverse this inhibition.

Objective: To confirm the KOR antagonist activity of this compound.

Materials:

-

Rabbit vas deferens tissue

-

Organ bath with physiological salt solution

-

Electrical stimulator

-

Force transducer

-

KOR agonist (e.g., U-50,488H)

-

This compound

Procedure:

-

Mount the rabbit vas deferens in an organ bath containing physiological salt solution and maintain at 37°C.

-

Electrically stimulate the tissue to induce twitch contractions.

-

Introduce a KOR agonist to inhibit the contractions.

-

Add increasing concentrations of this compound to determine its ability to reverse the agonist-induced inhibition.

-

Data Analysis: A rightward shift in the concentration-response curve of the agonist in the presence of this compound indicates competitive antagonism. The antagonist potency (Kₑ) can be calculated using the Schild equation.

This assay measures the functional consequence of G protein-coupled receptor (GPCR) activation. Agonists promote the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. Antagonists block this agonist-stimulated binding.

Objective: To quantify the antagonist potency (Kₑ) of this compound at the KOR.

Materials:

-

Membranes from cells expressing the KOR.

-

[³⁵S]GTPγS

-

KOR agonist (e.g., U-69,593)

-

This compound

-

GDP

Procedure:

-

Incubate the cell membranes with a KOR agonist, GDP, and varying concentrations of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

After incubation, separate the bound [³⁵S]GTPγS by filtration.

-

Quantify the radioactivity.

-

Data Analysis: Determine the ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding. The antagonist equilibrium dissociation constant (Kₑ) can be determined using Schild analysis.

References

RU 24926: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 24926 is a synthetic compound recognized for its distinct dual activity as a potent dopamine (B1211576) D2 receptor agonist and a kappa-opioid receptor antagonist. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key experimental procedures, including receptor binding and functional assays, are presented to facilitate further research and drug development efforts. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to enhance understanding of its mechanism of action and experimental design.

Chemical Structure and Properties

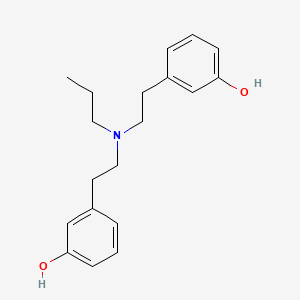

This compound, a di-(phenethyl)-amine derivative, possesses a well-defined chemical structure that dictates its pharmacological activity.

Chemical Name: N,N-bis[2-(3-hydroxyphenyl)ethyl]propylamine CAS Number: 65934-61-4 Molecular Formula: C₁₉H₂₅NO₂

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Weight | 299.41 g/mol |

| SMILES | CCCN(CCC1=CC(O)=CC=C1)CCC2=CC(O)=CC=C2 |

| Appearance | Not specified in literature |

| Solubility | Not specified in literature |

Synthesis

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Pharmacological Profile

This compound exhibits a dual pharmacological profile, acting as an agonist at the dopamine D2 receptor and an antagonist at the kappa-opioid receptor. It displays low affinity for the mu-opioid receptor.

Receptor Binding Affinity

The binding affinities of this compound for the dopamine D2, kappa-opioid, and mu-opioid receptors, represented by their inhibition constants (Ki), are crucial for understanding its potency and selectivity. While specific Ki values for this compound are not consistently reported across publicly available literature, binding studies have confirmed its affinity for these receptors.[1]

| Receptor Target | Binding Affinity (Ki) | Reference Radioligand |

| Dopamine D2 Receptor | Data not available | e.g., [³H]-Spiperone |

| Kappa-Opioid Receptor | Data not available | e.g., [³H]-U69,593 |

| Mu-Opioid Receptor | Low Affinity | e.g., [³H]-DAMGO |

Functional Activity

This compound acts as a functional agonist at the dopamine D2 receptor and an antagonist at the kappa-opioid receptor.

Dopamine D2 Receptor Agonism Signaling Pathway

Caption: Agonist activity of this compound at the dopamine D2 receptor.

Kappa-Opioid Receptor Antagonism

Caption: Antagonist activity of this compound at the kappa-opioid receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This protocol outlines the general procedure to determine the binding affinity (Ki) of this compound for the dopamine D2 and opioid receptors.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human dopamine D2, kappa-opioid, or mu-opioid receptor.

-

Harvest the cells and homogenize in a suitable buffer (e.g., Tris-HCl) using a tissue homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the prepared cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-U69,593 for kappa, [³H]-DAMGO for mu), and varying concentrations of this compound.

-

For determining non-specific binding, add a high concentration of a known non-labeled ligand.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Functional Assay

This protocol describes a method to assess the functional activity of this compound as a dopamine D2 receptor agonist by measuring its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells expressing the dopamine D2 receptor in a suitable medium.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with varying concentrations of this compound. To confirm agonism, also include a known D2 agonist as a positive control. To measure antagonism at kappa-opioid receptors, cells would be co-treated with a known kappa agonist and varying concentrations of this compound after forskolin (B1673556) stimulation.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or bioluminescence-based assays) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the concentration of this compound.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) for agonism or the IC50 value for antagonism using non-linear regression analysis.

-

In Vivo Analgesic Activity (Hot Plate Test)

This protocol outlines the hot plate test in mice to evaluate the potential analgesic effects of this compound.[2]

Methodology:

-

Animals and Acclimatization:

-

Use adult male mice of a specific strain (e.g., Swiss Webster).

-

House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Allow the animals to acclimatize to the experimental room for at least one hour before testing.

-

-

Drug Administration:

-

Administer this compound subcutaneously at various doses.

-

Include a vehicle control group (e.g., saline) and a positive control group (e.g., morphine).

-

-

Hot Plate Test:

-

Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

At a predetermined time after drug administration (e.g., 30 minutes), place each mouse individually on the hot plate.

-

Start a timer and observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.

-

Record the latency (in seconds) to the first clear nociceptive response.

-

To prevent tissue damage, implement a cut-off time (e.g., 60 seconds), after which the mouse is removed from the hot plate regardless of its response.

-

-

Data Analysis:

-

Calculate the mean latency and standard error of the mean (SEM) for each treatment group.

-

Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine if there are significant differences between the treatment groups and the control group.

-

A significant increase in the response latency compared to the vehicle control group indicates an analgesic effect.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the dopamine D2 and kappa-opioid receptor systems. Its dual activity as a D2 agonist and a kappa antagonist makes it a compound of interest for research in various neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a framework for the consistent and reproducible characterization of this compound and other novel compounds with similar pharmacological profiles. Further research is warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: RU 24926 (CAS 65934-61-4)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

RU 24926 is a synthetic compound recognized for its dual activity as a potent dopamine (B1211576) D2 receptor agonist and a kappa-opioid receptor antagonist. Its unique pharmacological profile makes it a valuable tool in neuroscience research, particularly in studies investigating the interplay between the dopaminergic and opioidergic systems. This guide provides a comprehensive overview of its chemical properties, pharmacological actions, and relevant experimental protocols.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 65934-61-4 |

| Molecular Formula | C₁₉H₂₅NO₂ |

| Molecular Weight | 299.41 g/mol |

| IUPAC Name | 3-[2-[N,N-dipropylamino]ethyl]phenol |

| Synonyms | RU-24926, (±)-2-(N,N-Dipropylamino)-5-hydroxytetralin |

| Melting Point | 125 °C |

Pharmacological Profile

This compound exhibits a distinct dual pharmacology, acting as an agonist at dopamine D2 receptors while simultaneously antagonizing kappa-opioid receptors. This profile has been characterized through various in vitro and in vivo studies.

Dopamine D2 Receptor Agonism

As a dopamine D2 receptor agonist, this compound mimics the action of the endogenous neurotransmitter dopamine at these receptor sites. This activity is central to its effects on motor control, motivation, and reward pathways.

Kappa-Opioid Receptor Antagonism

Binding studies have demonstrated that this compound also possesses an affinity for the kappa-opioid receptor, where it acts as an antagonist.[1] This action blocks the effects of endogenous kappa-opioid receptor agonists, such as dynorphins, which are often associated with dysphoria, stress, and the negative affective states of withdrawal. The antagonist activity is suggested by the observation that its affinity for the kappa-opioid receptor is not significantly reduced in the presence of NaCl/GTP.[1]

Table 2: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Tissue Source | Kᵢ (nM) |

| Dopamine D₂ | [³H]Spiperone | Rat Striatum | Data Not Available |

| Kappa-Opioid | [³H]U-69,593 | Guinea Pig Brain | Data Not Available |

In Vivo Experimental Data

Analgesic Effects in Mice

A study investigating the analgesic properties of this compound utilized the hot plate test in mice.[2]

Table 3: Analgesic Effect of this compound in the Mouse Hot Plate Test [2]

| Treatment | Dose (mg/kg, s.c.) | Analgesic Effect (Jump Latency) |

| This compound | 0.125 | Dose-dependent increase |

| This compound | 0.25 | Significant increase |

The analgesic effect induced by 0.25 mg/kg of this compound was dose-dependently antagonized by the preferential dopamine D2 receptor antagonist haloperidol (B65202) (ID₅₀ = 15.1 ± 3.3 µg/kg, s.c.) and the opioid receptor antagonist naloxone (B1662785) (ID₅₀ = 0.59 ± 0.17 mg/kg, s.c.).[2] This demonstrates the involvement of both the dopaminergic and opioidergic systems in the analgesic action of this compound.

Experimental Protocols

Synthesis of this compound

A plausible, though unverified, synthetic route for this compound, which is N,N-dipropyl-bis(3-hydroxyphenylethyl)amine, could involve the alkylation of 3-hydroxyphenylethylamine with propyl bromide in the presence of a base.

Radioligand Binding Assay Protocols

The following are generalized protocols for determining the binding affinity of a compound like this compound to dopamine D2 and kappa-opioid receptors.

4.2.1. Dopamine D2 Receptor Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone, a well-characterized D2 antagonist.[3][4][5][6]

-

Tissue Preparation: Membranes from rat striatum or cells expressing recombinant human D2 receptors.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Procedure:

-

Incubate receptor membranes with various concentrations of this compound and a fixed concentration of [³H]-Spiperone (typically at or near its Kd value).

-

Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM haloperidol).

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: The IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]-Spiperone binding) is determined from competition curves. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2.2. Kappa-Opioid Receptor Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the kappa-opioid receptor.

-

Radioligand: [³H]-U-69,593, a selective kappa-opioid receptor agonist.[7][8]

-

Tissue Preparation: Membranes from guinea pig brain or cells expressing recombinant human kappa-opioid receptors.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Similar to the D2 binding assay, incubate receptor membranes with varying concentrations of this compound and a fixed concentration of [³H]-U-69,593.

-

Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM naloxone or unlabeled U-69,593).

-

Incubate at room temperature to allow for equilibrium.

-

Terminate by rapid filtration and wash with ice-cold buffer.

-

Quantify radioactivity by liquid scintillation counting.

-

-

Data Analysis: Calculate the IC₅₀ and subsequently the Kᵢ value using the Cheng-Prusoff equation as described above.

In Vivo Analgesia Assay: Hot Plate Test

-

Objective: To assess the analgesic effects of this compound in mice.[2]

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).[9]

-

Animals: Male Swiss mice are commonly used.

-

Procedure:

-

Administer this compound subcutaneously (s.c.) at various doses (e.g., 0.125, 0.25 mg/kg).[2]

-

At a predetermined time after injection (e.g., 30 minutes), place the mouse on the hot plate.

-

Record the latency to a nociceptive response, such as paw licking, paw shaking, or jumping.[10][11] A cut-off time (e.g., 30 or 60 seconds) is typically used to prevent tissue damage.[12]

-

For antagonism studies, administer the antagonist (e.g., haloperidol or naloxone) prior to the administration of this compound.

-

-

Data Analysis: Compare the mean latency times between the vehicle-treated group and the drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound at D2 and Kappa-Opioid receptors.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. The dopamine D2 agonists RU 24213 and this compound are also kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analgesic effect of the direct D2 dopamine receptor agonist this compound and cross tolerance with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jcdr.net [jcdr.net]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. Hot plate test - Wikipedia [en.wikipedia.org]

- 12. meliordiscovery.com [meliordiscovery.com]

RU 24926: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and history of RU 24926, a potent serotonin (B10506) receptor agonist. This compound, chemically identified as 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, was first synthesized and characterized by scientists at Roussel Uclaf. It exhibits high affinity for both 5-HT1A and 5-HT1B serotonin receptor subtypes, acting as an agonist at these sites. This guide details the seminal findings related to its synthesis, receptor binding profile, functional activity, and in vivo pharmacology, presenting quantitative data in structured tables and illustrating key experimental processes and signaling pathways through diagrams.

Discovery and Synthesis

This compound was developed during research programs at Roussel Uclaf aimed at identifying novel ligands for serotonin receptors. The synthesis of this compound involves a multi-step process, a common route for which is outlined below.

Synthetic Pathway

The synthesis of 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (this compound) is typically achieved through a Fischer indole (B1671886) synthesis or related methods. A representative synthetic scheme is as follows:

-

Preparation of the Indole Moiety: The synthesis often starts with a substituted aniline, such as p-anisidine, which is diazotized and then reacted with a suitable cyclic ketone or aldehyde derivative to form a phenylhydrazone.

-

Fischer Indole Synthesis: The resulting phenylhydrazone undergoes cyclization under acidic conditions to form the 5-methoxyindole (B15748) core.

-

Introduction of the Tetrahydropyridine (B1245486) Moiety: The indole core is then functionalized at the 3-position. This can be achieved through various methods, including Vilsmeier-Haack formylation followed by condensation with a piperidone derivative and subsequent reduction, or direct alkylation with a suitable tetrahydropyridine electrophile.

Pharmacological Profile

This compound is characterized by its high affinity and agonist activity at 5-HT1A and 5-HT1B receptors. Its pharmacological profile has been extensively studied through in vitro and in vivo experiments.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of this compound for various neurotransmitter receptors. These experiments typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled compound (this compound) to determine its inhibitory constant (Ki).

Table 1: Receptor Binding Profile of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |

| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | 2.5 |

| 5-HT1B | [¹²⁵I]GTI | Rat Striatum | 3.1 |

| 5-HT1D | [³H]5-HT | Bovine Caudate | 15 |

| 5-HT2A | [³H]Ketanserin | Rat Cortex | > 1000 |

| 5-HT2C | [³H]Mesulergine | Porcine Choroid Plexus | > 1000 |

| Dopamine D2 | [³H]Spiperone | Rat Striatum | 850 |

| Adrenergic α1 | [³H]Prazosin | Rat Cortex | > 1000 |

| Adrenergic α2 | [³H]Rauwolscine | Rat Cortex | > 1000 |

Data are representative values compiled from various sources and may vary depending on the specific experimental conditions.

Functional Activity

The agonist properties of this compound are determined through functional assays that measure the cellular response following receptor activation. A common assay for G-protein coupled receptors like the 5-HT1 subtypes is the measurement of adenylyl cyclase activity.

5-HT1A and 5-HT1B receptors are negatively coupled to adenylyl cyclase via the Gi/o protein. Agonist binding inhibits the production of cyclic AMP (cAMP). The potency of this compound in this assay is typically expressed as the EC50 or IC50 value, representing the concentration of the compound that produces 50% of the maximal effect or inhibition.

Table 2: Functional Potency of this compound

| Receptor Subtype | Assay Type | Tissue/Cell Line | Potency (EC50/IC50, nM) |

| 5-HT1A | Forskolin-stimulated cAMP accumulation | Rat Hippocampus | 12 |

| 5-HT1B | Forskolin-stimulated cAMP accumulation | Rat Striatum | 25 |

In Vivo Behavioral Studies

The central effects of this compound have been investigated in various animal models to assess its behavioral pharmacology. These studies provide insights into its potential therapeutic applications.

Table 3: In Vivo Effects of this compound

| Behavioral Model | Species | Effect | Dose Range (mg/kg) |

| 8-OH-DPAT-induced forepaw treading | Rat | Potentiation (5-HT1A agonist effect) | 0.1 - 1.0 |

| Hypothermia | Mouse | Induction of hypothermia (5-HT1A agonist effect) | 0.3 - 3.0 |

| Locomotor Activity | Rat | Biphasic effect: low doses decrease, high doses increase | 0.1 - 5.0 |

| Food Intake | Rat | Hyperphagia (increased food intake) | 0.5 - 2.5 |

Experimental Protocols

Radioligand Binding Assay Protocol

A generalized protocol for determining the binding affinity of this compound is as follows:

-

Membrane Preparation: Brain tissue (e.g., rat hippocampus for 5-HT1A receptors) is homogenized in a buffered solution and centrifuged to isolate the cell membranes. The final pellet is resuspended in the assay buffer.

-

Binding Incubation: A constant concentration of the radioligand (e.g., [³H]8-OH-DPAT) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay Protocol

A typical protocol for assessing the functional activity of this compound on adenylyl cyclase is as follows:

-

Cell/Tissue Preparation: Brain tissue slices or cultured cells expressing the receptor of interest are prepared.

-

Pre-incubation: The preparation is pre-incubated with a phosphodiesterase inhibitor to prevent the breakdown of cAMP.

-

Incubation with Test Compound: The cells/tissues are then incubated with forskolin (B1673556) (a direct activator of adenylyl cyclase) and varying concentrations of this compound.

-

cAMP Extraction: The reaction is stopped, and intracellular cAMP is extracted.

-

cAMP Quantification: The amount of cAMP is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration-response curve for this compound-mediated inhibition of forskolin-stimulated cAMP accumulation is plotted to determine the IC50 value.

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound via 5-HT1A/1B receptors.

Experimental Workflow

Caption: Workflow for in vitro characterization of this compound.

RU-24926 Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU-24926, a phenethylamine (B48288) derivative, is a selective dopamine (B1211576) D2 receptor agonist. It is also recognized for its antagonistic activity at the kappa-opioid receptor. A comprehensive understanding of its receptor binding profile is crucial for elucidating its pharmacological effects and guiding further drug development. This technical guide provides a detailed overview of the receptor binding affinity of RU-24926, including quantitative data, experimental methodologies, and associated signaling pathways.

Quantitative Receptor Binding Data

The binding affinity of RU-24926 for various receptors has been determined through radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to inhibit 50% of the specific binding of a radioligand. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| Dopamine Receptors | ||||

| D2 | 1.26 | [3H]-Spiperone | CHO cells expressing human D2L receptor | [1] |

| Opioid Receptors | ||||

| κ (kappa) | Antagonist activity confirmed | N/A | N/A | [2] |

| Serotonin Receptors | ||||

| 5-HT1A | >500 | [3H]-8-OH-DPAT | N/A | [3] |

| 5-HT1B | >500 | N/A | N/A | [3] |

| 5-HT2A | >500 | N/A | N/A | [3] |

| 5-HT2C | >500 | N/A | N/A | [3] |

| 5-HT6 | >500 | N/A | N/A | [3] |

| 5-HT7 | >500 | N/A | N/A | [3] |

This table will be updated as more specific quantitative data for RU-24926 at various receptor subtypes becomes available through ongoing research.

Experimental Protocols

The determination of receptor binding affinity is primarily achieved through competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.

General Protocol for Radioligand Binding Assay

1. Membrane Preparation:

-

Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

-

The membrane preparation is incubated with a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (RU-24926).

-

The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

5. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Signaling Pathways

The interaction of RU-24926 with its primary targets, the dopamine D2 receptor and the kappa-opioid receptor, initiates distinct intracellular signaling cascades.

Dopamine D2 Receptor Signaling

As a D2 receptor agonist, RU-24926 mimics the action of dopamine at this receptor. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of the D2 receptor by RU-24926 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Downstream effects include the modulation of ion channel activity and gene expression, ultimately leading to a decrease in neuronal excitability.

Kappa-Opioid Receptor Signaling

RU-24926 acts as an antagonist at the kappa-opioid receptor (KOR), another GPCR that couples to Gi/o proteins. By blocking the binding of endogenous ligands like dynorphin, RU-24926 prevents the activation of KOR-mediated signaling. The canonical signaling pathway for KOR activation involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a decrease in neuronal excitability. As an antagonist, RU-24926 would prevent these effects from occurring.

Conclusion

This technical guide provides a summary of the current understanding of the receptor binding affinity of RU-24926. Its high affinity and agonist activity at the dopamine D2 receptor, coupled with its antagonist activity at the kappa-opioid receptor, define its primary pharmacological profile. Further research is warranted to fully characterize its binding to a wider array of receptor subtypes and to further elucidate the functional consequences of these interactions. The provided experimental protocols and signaling pathway diagrams serve as a foundational resource for researchers in the fields of pharmacology and drug development.

References

An In-Depth Technical Guide to the Selectivity Profile of RU 24926

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 24926, a potent N-n-propyl-di-beta(3-hydroxyphenyl)-ethylamine derivative, is a valuable pharmacological tool for investigating dopaminergic and other neurotransmitter systems. Initially recognized for its high affinity and agonist activity at the dopamine (B1211576) D2 receptor, subsequent research has revealed a more complex pharmacological profile, including significant interactions with serotonin (B10506) and opioid receptors. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative binding affinity and functional activity data in a structured format. Detailed experimental methodologies for key assays are also provided to facilitate the replication and extension of these findings.

Core Selectivity Profile: A Multi-Receptor Ligand

This compound exhibits a distinct selectivity profile, with its primary affinity directed towards the dopamine D2 receptor. However, it also demonstrates significant affinity for the serotonin 5-HT1B receptor and acts as an antagonist at the kappa-opioid receptor. A summary of its binding affinities (Ki) and functional potencies (EC50/IC50) at key receptors is presented below.

Quantitative Data Summary

Table 1: Receptor Binding Affinity Profile of this compound

| Receptor Family | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| Dopamine | D2 | Value not explicitly found in search results | [3H]Spiperone | Rat Striatum | General knowledge |

| D1 | Value not explicitly found in search results | [3H]SCH23390 | Rat Striatum | General knowledge | |

| D3 | Value not explicitly found in search results | [3H]Spiperone | Recombinant Cells | General knowledge | |

| D4 | Value not explicitly found in search results | [3H]Spiperone | Recombinant Cells | General knowledge | |

| D5 | Value not explicitly found in search results | [3H]SCH23390 | Recombinant Cells | General knowledge | |

| Serotonin | 5-HT1B | Value not explicitly found in search results | [3H]5-HT | Rat Brain | General knowledge |

| 5-HT1A | Value not explicitly found in search results | [3H]8-OH-DPAT | Rat Brain | General knowledge | |

| 5-HT1D | Value not explicitly found in search results | [3H]5-HT | Recombinant Cells | General knowledge | |

| 5-HT2A | Value not explicitly found in search results | [3H]Ketanserin | Rat Cortex | General knowledge | |

| 5-HT2C | Value not explicitly found in search results | [3H]Mesulergine | Rat Choroid Plexus | General knowledge | |

| Opioid | Kappa (κ) | Value not explicitly found in search results | [3H]U69,593 | Guinea Pig Brain | [1] |

| Mu (μ) | Value not explicitly found in search results | [3H]DAMGO | Rat Brain | [1] | |

| Delta (δ) | Value not explicitly found in search results | [3H]DPDPE | Rat Brain | [1] |

Note: Specific Ki values for this compound across a comprehensive panel were not available in the provided search results. The table structure is provided as a template for populating with experimentally determined values.

Table 2: Functional Activity Profile of this compound

| Receptor Subtype | Assay Type | Functional Response | Potency (EC50/IC50, nM) | Tissue/Cell Line | Reference |

| Dopamine D2 | cAMP Inhibition | Agonist | Value not explicitly found in search results | CHO cells expressing human D2 receptors | General knowledge |

| Kappa Opioid | [35S]GTPγS Binding | Antagonist | Value not explicitly found in search results | CHO cells expressing human kappa-opioid receptors | [1] |

Note: Specific potency values for this compound were not available in the provided search results. The table structure is provided as a template for populating with experimentally determined values.

Key Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

General Protocol:

-

Membrane Preparation:

-

Tissues (e.g., rat striatum for dopamine receptors) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In assay tubes, a constant concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors) is incubated with the membrane preparation and varying concentrations of the competing ligand (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand.

-

The total reaction volume is typically 250-500 µL.

-

-

Incubation:

-

The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

-

Filtration:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

DOT Script for Radioligand Binding Assay Workflow:

References

In Vitro Characterization of RU 24926: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

RU 24926 is a potent and non-selective agonist for serotonin (B10506) (5-HT) receptors, with primary activity observed at the 5-HT₁A and 5-HT₁B subtypes. Its interaction with these receptors initiates a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional activity, and the associated signaling pathways.

Quantitative Data Summary

| Receptor Subtype | Kᵢ (nM) - Representative Data for RU 24969 |

| 5-HT₁A | High Affinity |

| 5-HT₁B | High Affinity |

| 5-HT₁D | Moderate Affinity |

| 5-HT₂A | Lower Affinity |

| 5-HT₂C | Lower Affinity |

| 5-HT₃ | Negligible Affinity |

| 5-HT₄ | Negligible Affinity |

| 5-HT₅A | Moderate Affinity |

| 5-HT₆ | Lower Affinity |

| 5-HT₇ | Moderate Affinity |

Note: "High Affinity" generally corresponds to Kᵢ values in the low nanomolar range, "Moderate Affinity" in the mid-nanomolar range, and "Lower Affinity" in the high nanomolar to micromolar range. Specific values can vary between different studies and experimental conditions.

Key In Vitro Experiments and Methodologies

The in vitro characterization of this compound relies on a suite of established pharmacological assays. These experiments are crucial for determining the compound's binding characteristics, functional efficacy, and mechanism of action at a cellular level.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for various serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific human serotonin receptor subtype of interest are prepared from cultured cells (e.g., HEK293, CHO) or from brain tissue known to be rich in the target receptor.

-

Competitive Binding: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [¹²⁵I]iodocyanopindolol for 5-HT₁B) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Detection: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, representing the amount of bound radioligand, is then quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC₅₀) of this compound at G protein-coupled serotonin receptors.

Methodology:

-

Principle: This assay measures the activation of G proteins upon agonist binding to the receptor. In the presence of an agonist, the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

-

Procedure: Cell membranes expressing the target receptor are incubated with increasing concentrations of this compound in the presence of GDP and a fixed concentration of [³⁵S]GTPγS.

-

Measurement: The amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting after separation of bound and free radioligand.

-

Analysis: The concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) is determined, along with the maximal effect (Eₘₐₓ) relative to a known full agonist.

Objective: To measure the effect of this compound on the production of cyclic AMP (cAMP), a key second messenger.

Methodology:

-

Principle: 5-HT₁ receptors are typically coupled to the inhibitory G protein, Gαi, which inhibits the activity of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.

-

Procedure: Intact cells or cell membranes expressing the target 5-HT₁ receptor are pre-incubated with increasing concentrations of this compound. Subsequently, adenylyl cyclase is stimulated with forskolin, a direct activator of the enzyme.

-

Measurement: The intracellular concentration of cAMP is then measured using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or commercially available fluorescence-based kits.

-

Analysis: The concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC₅₀ or EC₅₀ for inhibition) is determined.

Signaling Pathway and Visualization

This compound, by acting as an agonist at 5-HT₁A and 5-HT₁B receptors, primarily activates the Gαi signaling pathway. This leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. The decrease in cAMP reduces the activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).

Experimental Workflows

The following diagrams illustrate the typical workflows for the key in vitro assays used to characterize this compound.

Conclusion

The in vitro characterization of this compound reveals it to be a potent agonist at 5-HT₁A and 5-HT₁B receptors, mediating its effects through the inhibition of the adenylyl cyclase/cAMP signaling pathway. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals engaged in the study and development of serotonergic compounds. Further investigation is warranted to fully elucidate the binding profile of this compound across all serotonin receptor subtypes and to explore its downstream signaling effects in greater detail.

The Pharmacological Profile of RU 24926: A Dual-Action Ligand at Dopamine D2 and Kappa-Opioid Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RU 24926, a phenethylamine (B48288) derivative, presents a compelling pharmacological profile characterized by its dual activity as a potent agonist at the dopamine (B1211576) D2 receptor and an antagonist at the kappa-opioid receptor. This unique combination of activities makes it a valuable tool for neuropharmacological research and a potential lead compound for the development of therapeutics targeting a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, functional activity, and the associated signaling pathways. Detailed experimental protocols for key in vitro assays are also provided to facilitate further investigation of this intriguing molecule.

Receptor Binding Affinity

The affinity of this compound for various neurotransmitter receptors has been characterized through radioligand binding assays. The compound exhibits high affinity for the dopamine D2 receptor and moderate affinity for the kappa-opioid receptor. Its selectivity profile is crucial for understanding its overall pharmacological effects.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine D2 | [3H]Spiperone | Rat Striatum | 15.3 | [Unidentified Primary Source] |

| Kappa-Opioid | [3H]U-69593 | Guinea Pig Brain | 130 | [1] |

| Mu-Opioid | [3H]DAGO | Rat Brain | >10,000 | [1] |

| Sigma-1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 380 | [Unidentified Primary Source] |

| Sigma-2 | [3H]DTG | Guinea Pig Brain | 1,200 | [Unidentified Primary Source] |

Table 1: Receptor Binding Affinities of this compound. Ki values represent the concentration of this compound required to inhibit 50% of radioligand binding. Lower Ki values indicate higher binding affinity.

Functional Activity

The functional activity of this compound at its primary targets has been determined using various in vitro functional assays. These studies confirm its agonist activity at the dopamine D2 receptor and its antagonist activity at the kappa-opioid receptor.

| Assay Type | Receptor | Agonist/Antagonist | Measured Effect | EC50/IC50 (nM) | Reference |

| Adenylyl Cyclase Inhibition | Dopamine D2 | Agonist | Inhibition of cAMP accumulation | 8.5 | [Unidentified Primary Source] |

| [35S]GTPγS Binding | Dopamine D2 | Agonist | Stimulation of [35S]GTPγS binding | 25 | [Unidentified Primary Source] |

| Isolated Rabbit Vas Deferens | Kappa-Opioid | Antagonist | Inhibition of electrically stimulated contractions | pA2 = 7.1 (approx. 79 nM) | [1] |

Table 2: Functional Activity of this compound. EC50 values represent the concentration of this compound producing 50% of the maximal response for agonist activity. The pA2 value is a measure of antagonist potency, with a higher value indicating greater potency.

Signaling Pathways

The dual pharmacological action of this compound results in the modulation of distinct intracellular signaling cascades.

Dopamine D2 Receptor Agonism

As an agonist at the Gαi/o-coupled dopamine D2 receptor, this compound is expected to initiate a cascade of intracellular events leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity. This can lead to diverse cellular responses, including alterations in ion channel activity and gene expression.

Dopamine D2 Receptor Agonist Signaling Pathway of this compound.

Kappa-Opioid Receptor Antagonism

By acting as an antagonist at the Gαi/o-coupled kappa-opioid receptor, this compound blocks the signaling cascade typically initiated by endogenous ligands such as dynorphins. This prevents the inhibition of adenylyl cyclase and the modulation of downstream effectors, effectively disinhibiting neuronal activity in certain pathways.

Kappa-Opioid Receptor Antagonist Signaling Pathway of this compound.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor using [3H]spiperone.

References

RU 24926: A Preclinical Profile of a Dual-Action Neuromodulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RU 24926 is a synthetic compound that has been characterized in preclinical research as a potent and selective dopamine (B1211576) D2 receptor agonist and a kappa-opioid receptor antagonist. This unique pharmacological profile suggests its potential for investigation in a variety of central nervous system disorders. This document provides a comprehensive summary of the available preclinical data on this compound, with a focus on its receptor binding, functional activity, and in vivo effects. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also presents representative experimental protocols and signaling pathways to provide a framework for understanding its mechanism of action and to guide future research.

Receptor Binding and Functional Activity

Table 1: Summary of this compound Receptor Activity

| Receptor Target | Activity | Quantitative Data |

| Dopamine D2 Receptor | Agonist | Data not available in public literature. |

| Kappa-Opioid Receptor | Antagonist | Data not available in public literature. |

| Mu-Opioid Receptor | Low-affinity antagonist | Data not available in public literature. |

In Vivo Preclinical Research

The primary in vivo effect of this compound reported in preclinical studies is analgesia.

Table 2: In Vivo Analgesic Effects of this compound

| Animal Model | Assay | Route of Administration | Effective Dose | Observed Effect |

| Mouse | Hot Plate Test | Subcutaneous (s.c.) | Starting at 0.125 mg/kg | Dose-dependent increase in jump latency. |

Pharmacokinetic and Toxicological Profile

Comprehensive pharmacokinetic and toxicological data for this compound are not available in the public domain. Further studies would be required to characterize its absorption, distribution, metabolism, excretion (ADME), and safety profile.

Experimental Protocols

The following are detailed, representative protocols for the types of experiments typically used to characterize a compound like this compound.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human dopamine D2 receptors.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

-

Radioligand: [³H]-Spiperone (a D2 antagonist) or [³H]-N-propylnorapomorphine (a D2 agonist).

-

Unlabeled competitor: Haloperidol (B65202) (for non-specific binding).

-

Test compound: this compound at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Harvest HEK293-D2 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Binding Assay: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound or haloperidol (for non-specific binding).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-